![molecular formula C30H23N B14490467 3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole CAS No. 65362-78-9](/img/structure/B14490467.png)
3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole is an organic compound that features a combination of anthracene and carbazole moieties. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science, organic electronics, and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole typically involves the reaction of 9-ethyl-9H-carbazole with 9-anthraldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the formation of a double bond between the anthracene and carbazole units .
Industrial Production Methods
These methods often include the use of high-purity reagents, controlled reaction environments, and purification processes such as recrystallization and chromatography to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene and carbazole derivatives, which can exhibit different photophysical and electronic properties .
Scientific Research Applications
3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence imaging and photodynamic therapy. The electronic properties of the compound enable it to participate in charge transfer processes, which are crucial for its use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9-Anthraldehyde oxime
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
Uniqueness
3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole is unique due to its combination of anthracene and carbazole units, which impart distinct photophysical and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, as well as in the development of advanced materials for electronic devices .
Properties
CAS No. |
65362-78-9 |
|---|---|
Molecular Formula |
C30H23N |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(2-anthracen-9-ylethenyl)-9-ethylcarbazole |
InChI |
InChI=1S/C30H23N/c1-2-31-29-14-8-7-13-27(29)28-19-21(16-18-30(28)31)15-17-26-24-11-5-3-9-22(24)20-23-10-4-6-12-25(23)26/h3-20H,2H2,1H3 |
InChI Key |
PSXTWNROIHNPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


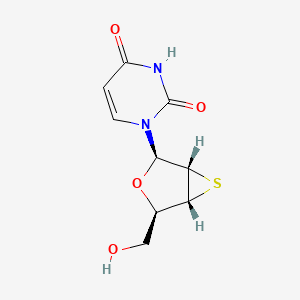
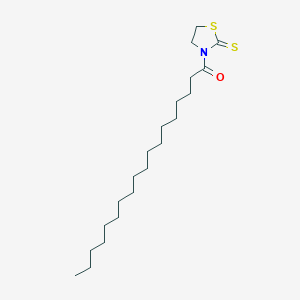
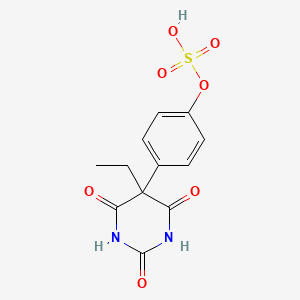
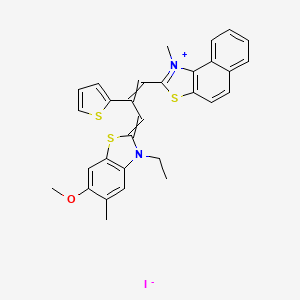

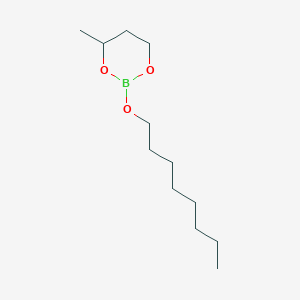
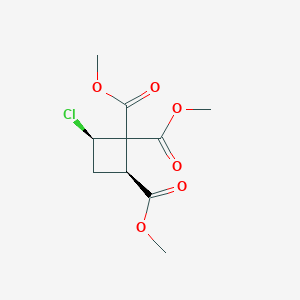
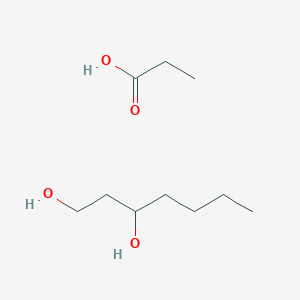
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
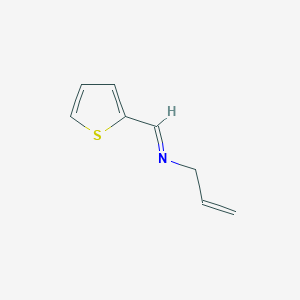


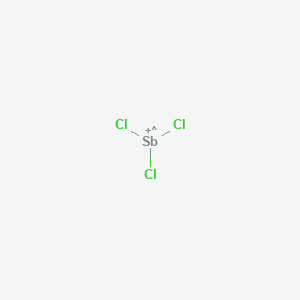
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
